methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate
CAS No.: 1212059-84-1
Cat. No.: VC2822583
Molecular Formula: C11H11NO5
Molecular Weight: 237.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212059-84-1 |
|---|---|
| Molecular Formula | C11H11NO5 |
| Molecular Weight | 237.21 g/mol |
| IUPAC Name | methyl 2-[(3-oxo-4H-1,4-benzoxazin-7-yl)oxy]acetate |
| Standard InChI | InChI=1S/C11H11NO5/c1-15-11(14)6-16-7-2-3-8-9(4-7)17-5-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | SZDHWBCZMWFIOA-UHFFFAOYSA-N |
| SMILES | COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2 |
| Canonical SMILES | COC(=O)COC1=CC2=C(C=C1)NC(=O)CO2 |
Introduction
Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate is a compound belonging to the benzoxazine family, known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound has garnered significant attention due to its biochemical properties and potential biological activities.
Synthesis Methods
The synthesis of compounds within the benzoxazine family typically involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates. This reaction is often facilitated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure regioselectivity.
Chemical Reactions
Compounds in the benzoxazine family can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Potential Applications
Given its biochemical properties, methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate may have potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting BRD4 and related pathways.
Data Table: Comparison of Benzoxazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate | Not specified | Not specified | Inhibits BRD4, affecting gene expression and cell proliferation |
| Methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate | C11H11NO5 | 237.21 | Potential biological activities not detailed |
| Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | C10H9NO4 | 207.18 | Potential applications in medicinal chemistry |
Future Research Directions:
-
Further studies are required to elucidate the detailed biochemical properties, synthesis methods, and potential applications of methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate. This includes exploring its interactions with various biomolecules and assessing its efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume